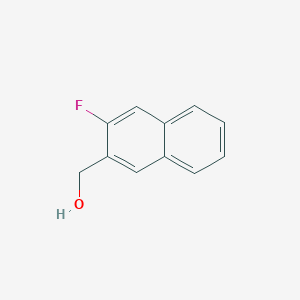
(3-Fluoronaphthalen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoronaphthalen-2-yl)methanol is an organic compound with the molecular formula C11H9FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the third position and a hydroxymethyl group at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-fluoronaphthalene with formaldehyde in the presence of a base to yield the desired product .
Industrial Production Methods: Industrial production of (3-Fluoronaphthalen-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Fluoronaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 3-Fluoronaphthalene-2-carboxylic acid.
Reduction: 3-Fluoronaphthalen-2-ylmethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Fluoronaphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Fluoronaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
- (4-Fluoronaphthalen-1-yl)methanol
- (2-Fluoronaphthalen-1-yl)methanol
- (3-Chloronaphthalen-2-yl)methanol
Comparison: (3-Fluoronaphthalen-2-yl)methanol is unique due to the specific positioning of the fluorine atom and the hydroxymethyl group. This unique structure imparts distinct chemical and physical properties, such as higher reactivity in certain reactions and specific biological activities .
Eigenschaften
CAS-Nummer |
34236-52-7 |
|---|---|
Molekularformel |
C11H9FO |
Molekulargewicht |
176.19 g/mol |
IUPAC-Name |
(3-fluoronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H9FO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6,13H,7H2 |
InChI-Schlüssel |
SZKJZLMLTYIRCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


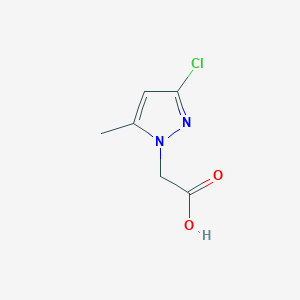
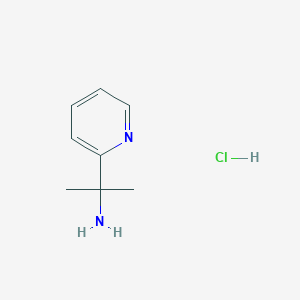

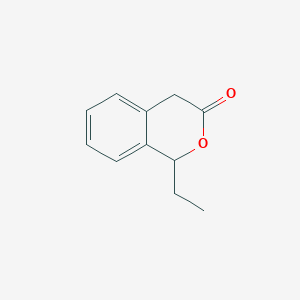


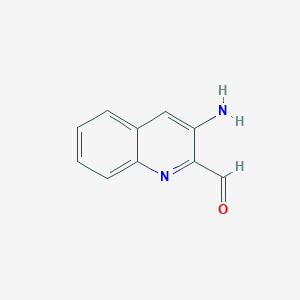


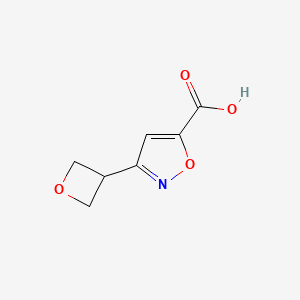
![2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11914868.png)
![3-Methyl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B11914871.png)

![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11914879.png)
